molecular formula C11H16O2 B143601 (2E,4E,6Z)-Methyl deca-2,4,6-trienoate CAS No. 51544-64-0

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Cat. No. B143601
CAS RN: 51544-64-0
M. Wt: 180.24 g/mol
InChI Key: DLNQRJFVXCCDKL-WJTNUVGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E,4E,6Z)-Methyl deca-2,4,6-trienoate” is the aggregation pheromone of the brown-winged green bug, Plautia stali . When exposed to daylight in solutions and/or on dispensers used for field trapping, it can readily isomerize to form complex mixtures of isomers . This causes a concern about lure stability and longevity .


Molecular Structure Analysis

The molecule of “(2E,4E,6Z)-Methyl deca-2,4,6-trienoate” contains a total of 28 bonds . There are 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, and 1 ester (aliphatic) .


Chemical Reactions Analysis

“(2E,4E,6Z)-Methyl deca-2,4,6-trienoate” can readily isomerize to form complex mixtures of isomers when exposed to daylight in solutions and/or on dispensers used for field trapping . This isomerization can affect the stability and longevity of the lure .


Physical And Chemical Properties Analysis

The molecular weight of “(2E,4E,6Z)-Methyl deca-2,4,6-trienoate” is 180.24 . Its chemical formula is C11H16O2 . The molecule contains 29 atoms in total, including 16 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .

Scientific Research Applications

properties

IUPAC Name

methyl (2E,4E,6Z)-deca-2,4,6-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5-,8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNQRJFVXCCDKL-WJTNUVGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=C\C=C\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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